molecular formula C6H12ClNO3 B104654 2-Morpholinoacetic acid hydrochloride CAS No. 89531-58-8

2-Morpholinoacetic acid hydrochloride

Cat. No. B104654
CAS RN: 89531-58-8
M. Wt: 181.62 g/mol
InChI Key: ICGYBJNONRDZOP-UHFFFAOYSA-N
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Description

Morpholine derivatives are a class of compounds with a wide range of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The compound of interest, 2-Morpholinoacetic acid hydrochloride, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential synthesis pathways.

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions, as seen in the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was achieved through amination and cyclization in a nonproton polar solvent, followed by acidification . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a bromo-propanone derivative and ethanolamine . These methods suggest that the synthesis of 2-Morpholinoacetic acid hydrochloride could potentially be achieved through related cyclization and acidification steps.

Molecular Structure Analysis

Morpholine derivatives typically feature a six-membered ring containing both nitrogen and oxygen atoms. The morpholine ring can adopt a chair conformation, providing a stable structure for further functionalization . The presence of substituents on the morpholine ring can influence the overall molecular geometry and properties of the compound.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including nucleophilic substitutions, as demonstrated in the synthesis of 2-morpholinonicotinic acid . The reactivity of the morpholine nitrogen and the adjacent functional groups can be exploited to create a diverse array of morpholine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their molecular structure. For instance, the presence of a morpholine ring can confer basicity to the molecule, as morpholine itself has a pKa of about 8.8 at room temperature . The hydrochloride salt form of these compounds suggests that they are likely to be soluble in water and may exhibit increased stability and ease of handling compared to their free base forms.

Scientific Research Applications

Anti-Arrhythmic Activity

2-Morpholinoacetic acid hydrochloride derivatives have shown potential in the realm of medical practice, particularly in anti-arrhythmic and antifibrillatory activities. The synthesis and study of the chloride and salicylate salts of morpholinoacetic acid ortho-toluidide revealed promising results for further evaluation in medical applications, indicating their potential use as anti-arrhythmic agents (Gashkova, Rudakova, & Syropyatov, 2017).

Antimicrobial Properties

Compounds derived from 2-morpholinoacetic acid have exhibited notable antimicrobial properties. A study focusing on novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid demonstrated superior in vitro activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Synthesis of Derivatives for Diverse Applications

The versatility of 2-morpholinoacetic acid hydrochloride is further evidenced in its role as an intermediate in synthesizing various derivatives. For example, its use in synthesizing 2-chloronicotinic acid derivatives, which are key intermediates for medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides, highlights its importance in diverse fields (Zhao, Lan, Xu, & Xiong, 2017).

Antioxidant Activity

In another study, derivatives of 2-morpholinoacetic acid, specifically 2-morpholino-N-(propane-2-ylidene) acetohydrazide and 2-(2-morpholinoacetyl)-N-phenylhydrazinocarbothioamide hydrochloride, showed antioxidant activity. This was determined through a method estimating the antioxidant activity by cathode voltammetry, indicating their potential use as antioxidants (Nurkenov et al., 2018).

Safety And Hazards

2-Morpholinoacetic acid hydrochloride is classified as an eye irritant (Category 2A), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

2-Morpholinoacetic acid hydrochloride is an intermediate of Carfilzomib, which is a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGYBJNONRDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590793
Record name (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoacetic acid hydrochloride

CAS RN

89531-58-8
Record name (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 2-morpholinoacetate (11 g, 54.7 mmol) was stirred with HCl, 4M in dioxane (54 mL), giving a white precipitate (a mild exotherm was observed) which slowly dissolved with stirring at room temperature. Ten minutes after complete dissolution, the mixture solidified. Then the mixture was warmed to 60° C. and the thick suspension was stirred vigorously overnight. The mixture was then cooled to room temperature, diluted with diethyl ether (60 mL) and filtered to collect the title compound (8 g, 80%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ (ppm) 4.13 (s, 2H), 3.94 (brm, 4H), 3.41 (brm, 4H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G de Bruin, EJ van Rooden, D Ward… - European Journal of …, 2017 - Wiley Online Library
… in the case of 2-morpholinoacetic acid hydrochloride) was added. The mixture was stirred overnight (or alternatively 1–3 h, until completion), then the mixture was concentrated. The …
U Christmann, JL Díaz, R Pascual… - Journal of Medicinal …, 2023 - ACS Publications
… 2-Morpholinoacetic acid hydrochloride (52.1 mg, 0.29 mmol) was added followed by EDC·HCl (91.6 mg, 0.48 mmol) and HOBt·H 2 O (73.2 mg, 0.48 mmol), and the reaction was stirred …
Number of citations: 3 pubs.acs.org
ZL Xu, SW Zhang, YM Sun, YD Shen… - … Chemistry & High …, 2013 - ingentaconnect.com
… 2-Morpholinoacetic acid hydrochloride (MA), benzoic acid (BA) and dimethyl sulfoxide (DMSO) were purchased from J&K Scientific (Guangzhou, China). Myeloma cell line SP 2/0 was …
Number of citations: 10 www.ingentaconnect.com

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